alpha-Chaconine

Description

Properties

IUPAC Name |

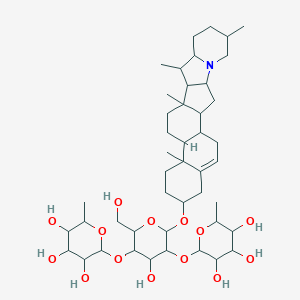

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO14/c1-19-7-10-28-20(2)31-29(46(28)17-19)16-27-25-9-8-23-15-24(11-13-44(23,5)26(25)12-14-45(27,31)6)57-43-40(60-42-37(53)35(51)33(49)22(4)56-42)38(54)39(30(18-47)58-43)59-41-36(52)34(50)32(48)21(3)55-41/h8,19-22,24-43,47-54H,7,9-18H2,1-6H3/t19-,20+,21-,22-,24-,25+,26-,27-,28+,29-,30+,31-,32-,33-,34+,35+,36+,37+,38-,39+,40+,41-,42-,43+,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNQWWGVEGFKRU-AJDPQWBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016601 | |

| Record name | alpha-Chaconine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

852.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20562-03-2 | |

| Record name | α-Chaconine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20562-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chaconine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020562032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Chaconine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Chaconine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CHACONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QOL0LIM81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

alpha-Chaconine natural sources and biosynthesis pathway

An In-depth Technical Guide to α-Chaconine: Natural Sources and Biosynthesis

Introduction

Alpha-chaconine is a steroidal glycoalkaloid (SGA), a class of nitrogen-containing secondary metabolites predominantly found in species of the Solanaceae family.[1][2] Alongside its structural analog α-solanine, it represents up to 95% of the total glycoalkaloids in the cultivated potato (Solanum tuberosum).[3][4] These compounds are integral to the plant's defense mechanisms against a wide range of threats, including insects, fungi, and herbivores.[1][4] However, at elevated concentrations, they are toxic to humans and animals, causing gastrointestinal and neurological disturbances.[5][6] The accepted safe limit for total glycoalkaloids (TGA) in potatoes for human consumption is 200 mg/kg fresh weight.[7][8] A thorough understanding of the natural sources, biosynthesis, and analytical methods for α-chaconine is crucial for ensuring food safety, developing pest-resistant crops, and exploring its potential pharmacological applications.

Natural Sources of α-Chaconine

The primary natural sources of α-chaconine are plants belonging to the Solanaceae (nightshade) family. This includes several staple food crops:

-

Potatoes (Solanum tuberosum) : The most significant dietary source. α-Chaconine and α-solanine are present in all parts of the plant, but their concentration varies significantly.[4][9] Tubers typically have low levels, but concentrations increase dramatically in areas exposed to light, leading to "greening".[8][9] The highest levels are found in the peel, sprouts, and flowers.[1][4] Mechanical damage, improper storage, and pest attacks can also elevate glycoalkaloid levels.[8][9]

-

Tomatoes (Solanum lycopersicum) : Present in green, unripe fruit and leaves.

-

Eggplants (Solanum melongena) : Found in various parts of the plant.[4]

In potatoes, the ratio of α-chaconine to α-solanine is typically greater than 1, often ranging from 1.2:1 to 2.6:1.[1][10]

Quantitative Data on Glycoalkaloid Content

The concentration of α-chaconine and total glycoalkaloids can vary widely depending on the cultivar, plant part, and environmental conditions.

| Plant Material | Condition | α-Chaconine Level | Total Glycoalkaloids (TGA) Level | Reference |

| Potato Tuber (Flesh) | Normal | Variable, typically lower than peel | 20-100 mg/kg FW (normal range) | [5] |

| Potato Tuber (Peel) | Normal | 30-80% of total tuber content | Concentration is 5 to 10 times higher than in the flesh | [9][11] |

| Potato Tuber | Light-exposed ("Greened") | Significantly Increased | >200 mg/kg FW (toxic level) | [5][8] |

| Potato Tuber | Damaged/Sprouting | Significantly Increased | >200 mg/kg FW (toxic level) | [8][9] |

| Potato Crisps | Commercial Products | Higher than α-solanine | Widely varying concentrations | [10][12] |

FW: Fresh Weight. The generally accepted safe limit for TGA is 200 mg/kg FW.[7]

Biosynthesis Pathway of α-Chaconine

The biosynthesis of α-chaconine is a complex, multi-step process that begins with primary metabolism and culminates in a series of glycosylation steps. The pathway can be divided into three major stages.[3][11]

-

Cholesterol Biosynthesis (Mevalonate Pathway) : The pathway originates in the cytoplasm with the synthesis of the sterol precursor, cholesterol, via the mevalonate (B85504) (MVA) pathway. This process starts with Acetyl-CoA. Key rate-limiting enzymes in this stage include 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase, or HMGR) and squalene (B77637) synthase (SQS).[3][13]

-

Aglycone (Solanidine) Formation : Cholesterol undergoes a series of hydroxylation, oxidation, and transamination reactions to form the C27 steroidal aglycone, solanidine (B192412). This part of the pathway involves a cluster of genes known as the Glycoalkaloid MEtabolism (GAME) genes. For example, specific cytochrome P450 enzymes encoded by GAME genes are responsible for key modifications.[14]

-

Glycosylation : The final stage involves the sequential addition of sugar moieties to the C-3 hydroxyl group of the solanidine aglycone. This process is catalyzed by a series of Solanidine Glycosyltransferases (SGTs).

-

SGT1 (UDP-glucose:solanidine glucosyltransferase) adds a glucose molecule to solanidine, forming γ-chaconine.[15]

-

SGT3 (UDP-rhamnose:solanidine-glucoside rhamnosyltransferase) adds the first rhamnose molecule.[16]

-

SGT2 (UDP-rhamnose:solanidine-glucoside-rhamnoside rhamnosyltransferase) adds the second rhamnose molecule to complete the synthesis of α-chaconine.[15]

-

Recent studies have also identified two reductase enzymes, RPG1 and RPG2, that complete the final steps of the biosynthesis from zwitterchaconine intermediates.[17]

Caption: Overview of the α-chaconine biosynthesis pathway.

Experimental Protocols

Protocol 1: Extraction and Quantification of α-Chaconine using QuEChERS and UHPLC-MS/MS

This protocol describes a rapid and effective method for extracting and quantifying α-chaconine from potato crisps, adaptable for potato tubers.[12]

1. Sample Preparation and Extraction (QuEChERS) a. Homogenize potato samples (e.g., crisps ground into a fine powder or freeze-dried tuber tissue). b. Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube. c. Add 10 mL of acidified acetonitrile (B52724) (e.g., acetonitrile with 1% acetic acid). d. Add QuEChERS salts (e.g., anhydrous magnesium sulfate (B86663) and sodium acetate) to induce liquid-liquid partitioning. e. Vortex vigorously for 1 minute to ensure thorough mixing and extraction. f. Centrifuge the tube at >4000 x g for 5-10 minutes.

2. Sample Analysis (UHPLC-MS/MS) a. Collect the supernatant (acetonitrile layer). No further cleanup is typically required for this method.[12] b. Dilute an aliquot of the supernatant with an appropriate solvent (e.g., initial mobile phase conditions) before injection. c. Inject the sample into a UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source. d. Chromatographic Separation : Use a C18 reversed-phase column. A typical gradient method involves:

- Solvent A: Water + 0.1% Formic Acid

- Solvent B: Acetonitrile + 0.1% Formic Acid

- Run a gradient from high aqueous (e.g., 95% A) to high organic (e.g., 95% B) over several minutes to separate the analytes.[18] e. Mass Spectrometry Detection : Operate the MS/MS in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for α-chaconine. f. Quantification : Create a calibration curve using certified α-chaconine standards. Calculate the concentration in the sample based on the peak area relative to the calibration curve. The limit of quantification (LOQ) for α-chaconine using this method can be as low as 31 μg/kg.[12]

Protocol 2: Gene Function Analysis using Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful technique to study the function of genes in the α-chaconine biosynthesis pathway by transiently silencing them.[3]

1. VIGS Vector Construction a. Select a suitable VIGS vector system, such as one based on the Tobacco Rattle Virus (TRV). This system typically consists of two vectors, pTRV1 and pTRV2. b. Amplify a 200-400 bp fragment of the target gene (e.g., SGT1, GAME4) from potato cDNA. c. Clone this fragment into the pTRV2 vector to create the pTRV2-gene construct.

2. Agrobacterium Transformation and Infiltration a. Transform Agrobacterium tumefaciens (e.g., strain GV3101) separately with the pTRV1 and the pTRV2-gene construct. b. Grow the transformed Agrobacterium cultures overnight. c. Resuspend the bacterial cells in an infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone). d. Mix the cultures containing pTRV1 and the pTRV2-gene construct in a 1:1 ratio. e. Infiltrate the mixture into the leaves of young potato plants.

3. Analysis of Silenced Plants a. After 2-4 weeks, collect tissue from the newly developed leaves of the silenced plants. b. Gene Expression Analysis : Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target gene's transcript levels. c. Metabolite Analysis : Extract and analyze the glycoalkaloid profile of the silenced plants using UHPLC-MS/MS (as described in Protocol 1). A change in the accumulation of α-chaconine or its precursors indicates the function of the silenced gene in the pathway.[3]

Caption: Workflow for α-chaconine extraction and analysis.

References

- 1. Chaconine - Wikipedia [en.wikipedia.org]

- 2. Alpha-Chaconine | C45H73NO14 | CID 442971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Glycoalkaloids in Potato Tubers | OSU Extension Service [extension.oregonstate.edu]

- 5. [Solanine and chaconine: occurrence, properties, methods for determination] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Regulation of sterol and glycoalkaloid biosynthesis in potato (Solanum tuberosum L.) | SLU publication database (SLUpub) [publications.slu.se]

- 8. Potato steroidal glycoalkaloids: properties, biosynthesis, regulation and genetic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solanine - Wikipedia [en.wikipedia.org]

- 10. A Review of Occurrence of Glycoalkaloids in Potato and Potato Products [foodandnutritionjournal.org]

- 11. Biodegradation of α-solanine and α-chaconine: Insights into microbial detoxification and enzymatic deglycosylation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dikmatech.com [dikmatech.com]

- 13. Frontiers | Light Regulation of Chlorophyll and Glycoalkaloid Biosynthesis During Tuber Greening of Potato S. tuberosum [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Two reductases complete steroidal glycoalkaloids biosynthesis in potato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]

An In-depth Technical Guide on the Structure-Activity Relationship of α-Chaconine

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Chaconine, a steroidal glycoalkaloid predominantly found in potatoes (Solanum tuberosum), has garnered significant scientific interest for its diverse biological activities. While historically recognized for its toxicity, recent research has illuminated its potential as a therapeutic agent, particularly in oncology. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of α-chaconine, focusing on its anticancer, membrane-disrupting, and enzyme-inhibitory properties. We present a consolidation of quantitative data from various studies, detailed experimental methodologies for key assays, and visual representations of the underlying molecular signaling pathways to facilitate further research and drug development efforts.

Introduction: The Duality of α-Chaconine

α-Chaconine is a trisaccharide steroidal glycoalkaloid, characterized by a solanidine (B192412) aglycone linked to a chacotriose sugar moiety at the C-3 position.[1][2] The chacotriose consists of one D-glucose and two L-rhamnose molecules.[3] This compound, along with the structurally similar α-solanine, is a major glycoalkaloid in potatoes and is known to contribute to the toxicity associated with green or spoiled tubers.[4][5]

However, beyond its toxicity, α-chaconine exhibits a range of potent biological effects, including anticancer, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities.[2][5][6] The key to unlocking its therapeutic potential lies in understanding the relationship between its chemical structure and its biological functions. The aglycone, solanidine, and the attached trisaccharide chain both play critical roles in its mechanism of action, which often involves membrane disruption and modulation of key cellular signaling pathways.[1][7]

This guide will delve into the specifics of α-chaconine's SAR, providing researchers with the foundational knowledge and detailed protocols necessary to explore its therapeutic applications further.

Core Structure-Activity Relationships

The biological activity of α-chaconine is intrinsically linked to its amphiphilic nature, with the steroidal aglycone providing a lipophilic domain and the sugar chain a hydrophilic one.

The Role of the Trisaccharide Moiety

The chacotriose sugar chain is paramount for many of α-chaconine's biological effects.

-

Membrane Disruption: The sugar moiety is crucial for the membrane-disrupting activity of α-chaconine. It is believed to interact with sterols, such as cholesterol, within the cell membrane, leading to the formation of complexes that disrupt membrane integrity and cause leakage.[7][8] The specific composition of the sugar chain influences the potency of this effect. For instance, α-chaconine, with its chacotriose unit, is generally more potent at disrupting membranes than α-solanine, which has a solatriose moiety.[9] The intact oligosaccharide unit is essential for this activity.[8]

-

Cytotoxicity: The cytotoxic effects of α-chaconine against various cancer cell lines are significantly influenced by the sugar chain. The chacotriose in α-chaconine confers stronger cytotoxic effects compared to the solatriose group in α-solanine.[1] This suggests that the nature and arrangement of the sugar residues are key determinants of its anticancer potential.

-

Enzyme Inhibition: In the context of acetylcholinesterase (AChE) inhibition, the glycoalkaloid form (with the sugar chain) is significantly more potent than the aglycone (solanidine) alone, which shows weak to no inhibitory effects.[4]

The Significance of the Solanidine Aglycone

The steroidal aglycone, solanidine, serves as the anchor for α-chaconine's interaction with cellular membranes and contributes to its overall biological profile.

-

Membrane Insertion: The lipophilic solanidine moiety is proposed to insert itself into the lipid bilayer of cell membranes, initiating the process of membrane disruption.[7]

-

Signaling Pathway Modulation: The steroidal structure of solanidine is likely responsible for its ability to modulate intracellular signaling pathways. For example, it is suggested that the solanidine structure may play a role in the observed effects on estrogen-dependent pathways in endometrial cancer cells.[1]

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activity of α-chaconine and related compounds from various studies.

Table 1: Cytotoxicity of α-Chaconine and Comparators in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Reference |

| α-Chaconine | RL95-2 (Endometrial Cancer) | SRB Assay | 4.72 µM | [1] |

| α-Solanine | RL95-2 (Endometrial Cancer) | SRB Assay | 26.27 µM | [1] |

| α-Chaconine | Chinese Hamster Ovary (CHO) | Not Specified | 3.55 µg/mL | [10] |

| α-Solanine | Chinese Hamster Ovary (CHO) | Not Specified | 13.8 µg/mL | [10] |

| 1:1 Mixture (α-Chaconine:α-Solanine) | Chinese Hamster Ovary (CHO) | Not Specified | 2.4 µg/mL | [10] |

Table 2: Enzyme Inhibition and Other Biological Activities

| Compound | Target | Activity | IC50 Value | Reference |

| α-Chaconine | Beetle (Tenebrio molitor) myocardium | Cardioinhibitory | 7.48 x 10⁻⁷ M | [11] |

| α-Solanine | Beetle (Tenebrio molitor) myocardium | Cardioinhibitory | 1.88 x 10⁻⁷ M | [11] |

| Verapamil | Beetle (Tenebrio molitor) myocardium | Cardioinhibitory | 1.69 x 10⁻⁵ M | [11] |

Key Signaling Pathways Modulated by α-Chaconine

α-Chaconine exerts its anticancer effects through the modulation of several key signaling pathways, leading to apoptosis, inhibition of proliferation, and reduced angiogenesis.

Apoptosis Induction

α-Chaconine has been shown to induce apoptosis in various cancer cell lines through both caspase-dependent and -independent mechanisms.

-

Caspase-Dependent Apoptosis: In HT-29 human colon cancer cells, α-chaconine induces apoptosis through the activation of caspase-3.[12] This process is linked to the inhibition of the ERK 1/2 signaling pathway.[12] In LNCaP prostate cancer cells, caspase-dependent apoptosis is mediated by the activation of c-Jun N-terminal protein kinase (JNK).[13]

-

Caspase-Independent Apoptosis: In both LNCaP and PC-3 prostate cancer cells, α-chaconine can induce caspase-independent apoptosis, which involves the nuclear translocation of endonuclease G.[13]

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-Chaconine | C45H73NO14 | CID 442971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of α-Chaconine from Solanum Species: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of α-chaconine, a major steroidal glycoalkaloid found in various Solanum species, most notably the potato (Solanum tuberosum). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological and experimental pathways. α-Chaconine, alongside α-solanine, constitutes up to 95% of the total glycoalkaloids in potato tubers and plays a significant role in the plant's defense mechanisms.[1] Its biological activities and potential toxicological effects necessitate robust methods for its extraction, purification, and quantification. This guide details modern chromatographic techniques for the isolation and analysis of α-chaconine and explores its molecular interactions, specifically its impact on the NF-κB and ERK1/2 signaling pathways.

Introduction

Steroidal glycoalkaloids (SGAs) are a class of nitrogen-containing secondary metabolites naturally occurring in plants of the Solanaceae family, which includes important crops like potatoes, tomatoes, and eggplants.[2][3] These compounds are characterized by a steroidal aglycone backbone linked to a carbohydrate moiety. In the common potato (Solanum tuberosum), the two most abundant SGAs are α-chaconine and α-solanine.[4] Both share the same aglycone, solanidine (B192412), but differ in their trisaccharide side chains.[1] The carbohydrate moiety of α-chaconine consists of a glucose and two rhamnose units (chacotriose), while α-solanine contains galactose, glucose, and rhamnose (solatriose).[1][5][6]

α-Chaconine contributes to the bitter taste of potatoes, particularly in green or sprouted tubers where its concentration is highest, and serves as a natural defense against pests and pathogens due to its fungicidal and insecticidal properties.[5] However, at high concentrations, it is toxic to humans and animals, making its accurate quantification in food products a matter of safety.[7] Beyond its role in plant defense and food safety, α-chaconine has garnered interest for its potential pharmacological activities. Research has indicated its involvement in modulating cellular signaling pathways, such as the NF-κB and ERK1/2 pathways, which are critical in inflammation and cell survival processes.[8] This has opened avenues for investigating its potential therapeutic applications.

This guide provides a detailed technical framework for the isolation and study of α-chaconine, from its biosynthesis in Solanum species to detailed laboratory protocols and data analysis.

Biosynthesis of α-Chaconine

The biosynthesis of α-chaconine is a complex enzymatic process that begins with the cytosolic mevalonate (B85504) (MVA) pathway, leading to the synthesis of cholesterol, the primary precursor for all steroidal glycoalkaloids in potatoes.[9] The pathway can be broadly categorized into two major stages: the formation of the steroidal aglycone, solanidine, from cholesterol, and the subsequent glycosylation of solanidine to form α-chaconine.[2][3] A series of hydroxylation, oxidation, and transamination reactions convert cholesterol into the solanidine backbone.[9] The final steps involve the sequential addition of sugar moieties by specific glycosyltransferase enzymes to the C-3 hydroxyl group of solanidine to form the characteristic chacotriose side chain of α-chaconine.[4]

Experimental Protocols

Extraction of Crude Glycoalkaloids from Potato Sprouts

This protocol is adapted from a method utilizing a methanol-water-acetic acid solvent system for efficient extraction of glycoalkaloids.[6][10]

Materials and Reagents:

-

Fresh potato sprouts (e.g., from Solanum tuberosum)

-

Methanol (B129727) (MeOH), HPLC grade

-

Deionized water (H₂O)

-

Acetic acid (CH₃COOH), glacial

-

Blender or homogenizer

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Harvest fresh potato sprouts and weigh approximately 50 g.

-

Prepare the extraction solvent by mixing MeOH, H₂O, and CH₃COOH in a ratio of 400:100:50 (v/v/v).

-

Homogenize the potato sprouts with the extraction solvent in a blender for 5 minutes.

-

Filter the homogenate through filter paper to separate the solid plant material from the liquid extract.

-

Re-extract the solid residue two more times with the same solvent to ensure complete extraction.

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at 40°C until the methanol is removed.

-

The resulting aqueous solution contains the crude glycoalkaloid extract. This can be freeze-dried to obtain a powdered crude extract.

Purification of α-Chaconine by Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can prevent irreversible adsorption of the sample.[5]

Materials and Reagents:

-

Crude glycoalkaloid extract

-

Ethyl acetate, HPLC grade

-

n-Butanol, HPLC grade

-

Deionized water

-

CPC instrument

Procedure:

-

Prepare the biphasic solvent system by mixing ethyl acetate, n-butanol, and water in a ratio of 15:35:50 (v/v/v).

-

Thoroughly mix the solvent system in a separatory funnel and allow the two phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

-

Fill the CPC column with the stationary phase (upper phase).

-

Set the rotation speed of the CPC to the desired level (e.g., 1000 rpm).

-

Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 5 mL/min) until hydrodynamic equilibrium is reached.

-

Dissolve the crude extract in a mixture of the stationary and mobile phases and inject it into the CPC system.

-

Elute the column with the mobile phase and collect fractions using a fraction collector.

-

Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing α-chaconine.

-

Pool the fractions containing pure α-chaconine and evaporate the solvent to obtain the purified compound. Purity should be confirmed by HPLC analysis.[6][10]

Quantification of α-Chaconine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analytical quantification of α-chaconine.

Materials and Reagents:

-

Purified α-chaconine or crude extract

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Deionized water, HPLC grade

-

α-Chaconine analytical standard

-

HPLC system with a UV or MS detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 205 nm or Mass Spectrometer in positive ion mode.

-

Gradient Elution: A typical gradient might start with a low percentage of B, increasing linearly to a high percentage of B over 20-30 minutes to elute the glycoalkaloids.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of the α-chaconine standard in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Dissolve the sample (crude extract or purified fraction) in the initial mobile phase composition.

-

-

Analysis:

-

Inject the standards and samples onto the HPLC system.

-

Identify the α-chaconine peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Construct a calibration curve from the peak areas of the standards and use it to quantify the amount of α-chaconine in the sample.

-

Data Presentation

The concentration of α-chaconine can vary significantly depending on the Solanum species, the cultivar, the part of the plant, and environmental conditions.[1]

Table 1: α-Chaconine and α-Solanine Content in Different Potato Cultivars and Tuber Parts (mg/100g fresh weight)

| Cultivar/Part | α-Chaconine (mg/100g FW) | α-Solanine (mg/100g FW) | Total Glycoalkaloids (TGA) (mg/100g FW) | Reference |

| Whole Tuber | 7.5 (range: 4.3-9.7) | |||

| Flesh | 1.2 - 5 | |||

| Skin (2-3% of tuber) | 30 - 60 | |||

| Peel (10-15% of tuber) | 15 - 30 | |||

| Bitter Tuber | 25 - 80 | |||

| Peel from Bitter Tuber | 150 - 220 |

Table 2: Yield and Purity of α-Chaconine from Potato Sprouts

| Parameter | Value | Reference |

| Starting Material | 50 g fresh potato sprouts (S. tuberosum cv. Pompadour) | [6][10] |

| Crude Extract Yield | 2.8 ± 0.62 g | [6][10] |

| Purified α-Chaconine Yield | 54 mg | [6][10] |

| Purity of Isolated α-Chaconine | > 92% (by HPLC) | [6][10] |

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Isolation and Analysis

The overall process from plant material to quantified α-chaconine can be visualized as a logical workflow.

α-Chaconine and the NF-κB Signaling Pathway

α-Chaconine has been shown to activate the NF-κB signaling pathway, which is a key regulator of inflammatory responses, by promoting the phosphorylation of I-κBα and the subsequent nuclear translocation of the p65 subunit.[8]

Conclusion

This technical guide has provided a detailed overview of the discovery, biosynthesis, isolation, and analysis of α-chaconine from Solanum species. The methodologies presented offer a robust framework for researchers to extract and purify this important glycoalkaloid for further study. The compiled quantitative data highlights the variability of α-chaconine content in potatoes, underscoring the need for accurate analytical methods in food safety and quality control. Furthermore, the elucidation of its interaction with key cellular signaling pathways, such as NF-κB, opens promising avenues for research into its potential applications in drug development and cellular biology. A thorough understanding of the chemistry and biology of α-chaconine is essential for both agricultural improvements and the exploration of its pharmacological potential.

References

- 1. Degradation of the potato glycoalkaloids--alpha-solanine and alpha-chaconine in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycoalkaloid - Wikipedia [en.wikipedia.org]

- 3. A Review of Occurrence of Glycoalkaloids in Potato and Potato Products [foodandnutritionjournal.org]

- 4. 764. Solanine and chaconine (WHO Food Additives Series 30) [inchem.org]

- 5. Chaconine - Wikipedia [en.wikipedia.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. The Therapeutic Value of Solanum Steroidal (Glyco)Alkaloids: A 10-Year Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpha-Chaconine | C45H73NO14 | CID 442971 - PubChem [pubchem.ncbi.nlm.nih.gov]

Alpha-Chaconine: A Comprehensive Technical Guide on its Role as a Secondary Metabolite in Potatoes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-chaconine is a steroidal glycoalkaloid, a prominent secondary metabolite found in plants of the Solanaceae family, most notably in the common potato (Solanum tuberosum).[1][2] Alongside its structural analog α-solanine, it can constitute up to 95% of the total glycoalkaloids in potato tubers.[3] These compounds are integral to the plant's natural defense mechanisms, exhibiting potent insecticidal and fungicidal properties.[1] However, at elevated concentrations, α-chaconine is toxic to humans and animals, posing a significant concern for food safety.[3] This technical guide provides an in-depth exploration of α-chaconine, covering its biosynthesis, chemical properties, physiological roles in the potato plant, and its multifaceted interactions with other organisms, with a particular focus on its potential for drug development.

Biosynthesis and Chemical Structure

The biosynthesis of α-chaconine is a complex, multi-step process that originates from the mevalonate (B85504) (MVA) pathway, leading to the synthesis of cholesterol.[4] The pathway can be broadly divided into three stages: cholesterol biosynthesis, conversion of cholesterol to the aglycone solanidine (B192412), and subsequent glycosylation to form α-chaconine.[4]

The chemical structure of α-chaconine consists of the steroidal aglycone, solanidine, and a carbohydrate moiety, β-chacotriose, which is composed of one D-glucose and two L-rhamnose molecules.[5] This trisaccharide chain is attached to the C-3 hydroxyl group of the solanidine backbone.

Physiological Role in the Potato Plant

As a secondary metabolite, α-chaconine plays a crucial role in the potato plant's defense against a wide range of pathogens and herbivores.[1] Its synthesis is often induced in response to various biotic and abiotic stressors, including mechanical damage, light exposure, and attack by insects or fungi.[1] The bitter taste and toxicity of α-chaconine deter feeding by many pests, thus contributing to the overall fitness and survival of the plant.

Quantitative Data on Alpha-Chaconine Concentration

The concentration of α-chaconine in potatoes is highly variable and is influenced by genetic factors (cultivar), environmental conditions, and post-harvest handling. The following tables summarize quantitative data from various studies.

Table 1: Concentration of α-Chaconine in Different Potato Parts and Cultivars

| Potato Cultivar | Plant Part | α-Chaconine Concentration (mg/100g DW) | Reference |

| Pakistani Cultivars (Range) | Peel | 4.42 ± 0.16 to 6818.40 ± 211.07 | [5] |

| Flesh | 3.94 ± 0.14 to 475.33 ± 16.81 | [5] | |

| FD8-3 | Whole Tuber | High Concentration (Unfit for consumption) | [5] |

| Cardinal | Whole Tuber | High Concentration (Unfit for consumption) | [5] |

Table 2: Effect of Environmental Stress on α-Chaconine Concentration

| Stress Condition | Potato Cultivar(s) | Change in α-Chaconine Concentration | Reference |

| Drought Stress | Potosina, Chapaquita, Pampena, Malcacho, Sani Imilla, Desiree | Significant increase (average of 43-50%) | [3] |

| Light Exposure | May Queen, Touya | Significant increase after 7 days | |

| Light Exposure | General | Can increase 20-fold |

Experimental Protocols

Protocol 1: Extraction of α-Chaconine from Potato Tubers using QuEChERS

This protocol is adapted from a method for the analysis of α-chaconine in potato crisps and can be modified for fresh potato tubers.[1]

1. Sample Preparation:

-

Homogenize a representative sample of potato tubers (e.g., 10 g) with 10 mL of water.

2. Extraction:

-

Add 10 mL of acidified acetonitrile (B52724) (e.g., with 1% acetic acid) to the homogenized sample in a 50 mL centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at 10000 rpm for 5 minutes.

4. Final Solution Preparation:

-

Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and dilute with an appropriate solvent for analysis (e.g., mobile phase for LC-MS/MS).

Protocol 2: Quantification of α-Chaconine by UPLC-MS/MS

This protocol provides a general framework for the quantification of α-chaconine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[6][7][8][9]

1. Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for α-chaconine (e.g., m/z 706.5 -> 560.4 and 706.5 -> 146.1).

-

Optimization: Optimize cone voltage and collision energy for maximum sensitivity.

3. Quantification:

-

Prepare a calibration curve using certified α-chaconine standards.

-

Quantify the α-chaconine in the samples by comparing their peak areas to the calibration curve.

Protocol 3: Acetylcholinesterase Inhibition Assay

This protocol is a general method to assess the acetylcholinesterase (AChE) inhibitory activity of α-chaconine, based on the Ellman method.[10][11][12][13]

1. Reagents:

-

Acetylcholinesterase (AChE) enzyme solution.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Phosphate buffer (pH 8.0).

-

α-chaconine solution at various concentrations.

2. Assay Procedure (96-well plate format):

-

To each well, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.

-

Add 25 µL of the α-chaconine solution (or a known inhibitor as a positive control, or buffer as a negative control).

-

Initiate the reaction by adding 25 µL of the AChE solution.

-

Incubate at room temperature for a defined period (e.g., 15 minutes).

-

Measure the absorbance at 412 nm using a microplate reader.

3. Calculation:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Signaling Pathways Affected by Alpha-Chaconine

Alpha-chaconine has been shown to modulate several key signaling pathways, which underlies its potential as a therapeutic agent, particularly in cancer research.

PI3K/Akt/mTOR and NF-κB Signaling Pathways

Alpha-chaconine has been demonstrated to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[14][15] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, α-chaconine can induce apoptosis and suppress tumor growth.

Furthermore, α-chaconine has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation and cancer.[16][17] The inhibition of NF-κB by α-chaconine can lead to a reduction in the expression of pro-inflammatory and pro-survival genes.

Akt/ERα Signaling Pathway

In the context of hormone-dependent cancers, such as certain types of breast and endometrial cancer, α-chaconine has been found to inhibit the Akt/Estrogen Receptor Alpha (ERα) signaling pathway.[14] This inhibition can lead to a reduction in cancer cell proliferation.

Conclusion

Alpha-chaconine is a significant secondary metabolite in potatoes with a dual role as a natural defense compound and a potential therapeutic agent. Its concentration in potato tubers is a critical factor for food safety, while its ability to modulate key cellular signaling pathways makes it a compound of interest for drug development, particularly in oncology. This technical guide has provided a comprehensive overview of the current knowledge on α-chaconine, from its biosynthesis to its biological activities, and has detailed experimental protocols for its study. Further research into the precise mechanisms of action of α-chaconine and its derivatives will be crucial for unlocking its full therapeutic potential.

References

- 1. dikmatech.com [dikmatech.com]

- 2. Chaconine - Wikipedia [en.wikipedia.org]

- 3. Biodegradation of α-solanine and α-chaconine: Insights into microbial detoxification and enzymatic deglycosylation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of α-solanine and α-chaconine in potato leaves (Solanum tuberosum L.) - A 13CO2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. [PDF] Determination of α-chaconine and α-solanine in commercial potato crisps by QuEChERS extraction and UPLC-MS/MS | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. bosterbio.com [bosterbio.com]

- 14. α-Chaconine and α-Solanine Inhibit RL95-2 Endometrium Cancer Cell Proliferation by Reducing Expression of Akt (Ser473) and ERα (Ser167) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. α-Chaconine Facilitates Chondrocyte Pyroptosis and Nerve Ingrowth to Aggravate Osteoarthritis Progression by Activating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Vitro Anti-Cancer Efficacy of Alpha-Chaconine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-chaconine, a steroidal glycoalkaloid predominantly found in potatoes (Solanum tuberosum), has emerged as a compound of significant interest in oncology research.[1][2][3] Accumulating evidence from in vitro studies demonstrates its potent anti-cancer properties across a spectrum of human cancer cell lines. This technical guide provides a comprehensive overview of the cytotoxic and apoptotic effects of alpha-chaconine, detailing the underlying molecular mechanisms and experimental methodologies. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visually represented.

Data Presentation: Cytotoxicity of Alpha-Chaconine

The anti-proliferative activity of alpha-chaconine has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following table summarizes the reported IC50 values for alpha-chaconine in different human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Duration of Exposure (h) | Assay Method |

| RL95-2 | Endometrial Cancer | 4.72 | 24 | xCELLigence Real-Time Cell Analysis |

| HT-29 | Colon Cancer | Not explicitly quantified, but effects were dose-dependent | 12-48 | Flow Cytometry |

| LNCaP | Prostate Cancer | ~5 µg/ml | Not specified | Not specified |

| PC-3 | Prostate Cancer | ~5 µg/ml | Not specified | Not specified |

| A549 | Lung Carcinoma | No significant cytotoxic effect observed | 24, 48 | xCELLigence Real-Time Cell Analysis |

| Beas-2b | Normal Bronchial Epithelial | No significant cytotoxic effect observed | 24, 48 | xCELLigence Real-Time Cell Analysis |

*Note: Concentration reported in µg/ml. Conversion to µM depends on the molecular weight of alpha-chaconine (852.05 g/mol ), resulting in an approximate concentration of 5.87 µM.[4]

Core Anti-Cancer Mechanisms

Alpha-chaconine exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Alpha-chaconine has been shown to induce apoptosis in a time- and concentration-dependent manner in various cancer cell lines.[5] The mechanisms of apoptosis induction involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, characterized by the activation of caspases, modulation of Bcl-2 family proteins, and cleavage of poly (ADP-ribose) polymerase-1 (PARP-1).[4][5][6]

Specifically, in HT-29 human colon cancer cells, alpha-chaconine treatment leads to increased caspase-3 activity and the appearance of the active form of caspase-3.[5] In prostate cancer cells (LNCaP and PC-3), alpha-chaconine induces caspase-dependent apoptosis.[4]

Cell Cycle Arrest

In addition to apoptosis, alpha-chaconine can inhibit cancer cell proliferation by arresting the cell cycle at different phases. For instance, in prostate cancer cells, it has been observed to increase the levels of the cyclin-dependent kinase inhibitor p27, leading to a downregulation of Cyclin D1.[1] In mouse small intestinal epithelial cells, alpha-chaconine was found to disrupt the cell cycle, although the specific phase of arrest can vary with concentration and incubation time.[7]

Signaling Pathways Modulated by Alpha-Chaconine

The anti-cancer effects of alpha-chaconine are mediated by its interaction with several key intracellular signaling pathways that regulate cell survival, proliferation, and metastasis.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Alpha-chaconine has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway. This inhibitory effect on the PI3K/Akt pathway has been observed in human lung adenocarcinoma A549 cells and is associated with a reduction in their metastatic potential.[2][8] In RL95-2 endometrial cancer cells, alpha-chaconine also demonstrated an ability to decrease the p-Akt(Ser473)/Akt ratio.[1]

Caption: Inhibition of the PI3K/Akt signaling pathway by alpha-chaconine.

MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and survival. In HT-29 colon cancer cells, alpha-chaconine was found to reduce the phosphorylation of ERK.[5] The inhibition of ERK signaling, in turn, leads to the activation of caspase-3, a key executioner of apoptosis.[5]

Caption: Alpha-chaconine induces apoptosis via inhibition of the MAPK/ERK pathway.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a component of the MAPK signaling network, is often associated with cellular stress responses and apoptosis. In prostate cancer cells, alpha-chaconine-induced caspase-dependent apoptosis is mediated through the activation of JNK.[4] Interestingly, in A549 lung cancer cells, alpha-chaconine was shown to inhibit the phosphorylation of JNK, which was associated with its anti-metastatic effects.[2] This suggests a context-dependent role of JNK modulation by alpha-chaconine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for key experiments used to evaluate the in vitro anti-cancer effects of alpha-chaconine.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[9]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate overnight to allow for cell attachment.[10]

-

Compound Treatment: Treat the cells with various concentrations of alpha-chaconine and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[12]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator, allowing for the formation of formazan crystals.[10]

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl, or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11][12]

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.[13][14]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[14] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[14][15]

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with alpha-chaconine for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[13]

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[13]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[13]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Four populations can be distinguished:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[6] It is instrumental in elucidating the molecular mechanisms of alpha-chaconine's action by examining changes in the expression levels of key proteins involved in apoptosis and cell signaling, such as caspases, Bcl-2 family members, and phosphorylated forms of signaling proteins.[6][16][17]

Protocol:

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-Bcl-2, anti-p-Akt).[18]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[18]

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the chemiluminescent signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

The in vitro evidence strongly supports the potential of alpha-chaconine as an anti-cancer agent. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines is well-documented. The modulation of key signaling pathways, including PI3K/Akt and MAPK/ERK, provides a mechanistic basis for its observed cytotoxic effects. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the therapeutic potential of alpha-chaconine. Future studies should focus on validating these in vitro findings in preclinical in vivo models to pave the way for potential clinical applications.

References

- 1. α-Chaconine and α-Solanine Inhibit RL95-2 Endometrium Cancer Cell Proliferation by Reducing Expression of Akt (Ser473) and ERα (Ser167) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. The bioactive compounds alpha-chaconine and gallic acid in potato extracts decrease survival and induce apoptosis in LNCaP and PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-chaconine, a potato glycoalkaloid, induces apoptosis of HT-29 human colon cancer cells through caspase-3 activation and inhibition of ERK 1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. α-Chaconine Affects the Apoptosis, Mechanical Barrier Function, and Antioxidant Ability of Mouse Small Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-chaconine increases the sensitivity of HER2+ breast cancer cells to trastuzumab by targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. edspace.american.edu [edspace.american.edu]

An In-depth Technical Guide to the Neurotoxic Effects and Mechanisms of Alpha-Chaconine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-chaconine, a steroidal glycoalkaloid predominantly found in potatoes (Solanum tuberosum), has garnered significant attention for its potent biological activities, including its neurotoxic potential. This technical guide provides a comprehensive overview of the current understanding of the neurotoxic effects and underlying mechanisms of alpha-chaconine. It is designed to serve as a resource for researchers, scientists, and drug development professionals investigating neurodegenerative diseases and screening for neurotoxic compounds. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to facilitate further research in this critical area. While much of the mechanistic work has been performed in non-neuronal cells, this guide extrapolates these findings to a neurological context, highlighting the urgent need for further neuron-specific research.

Introduction

Glycoalkaloids are naturally occurring secondary metabolites in many plant species, serving as a defense against pests and pathogens. In potatoes, α-chaconine and α-solanine constitute up to 95% of the total glycoalkaloid content.[1] While present in low levels in healthy, properly stored potatoes, their concentrations can increase significantly in response to stress, such as physical damage or exposure to light, posing a potential risk to human and animal health.[2] Acute and chronic exposure to high levels of glycoalkaloids has been associated with a range of toxic effects, including gastrointestinal distress and neurological disorders.[3][4] The neurotoxicity of α-chaconine is of particular concern due to its potential to disrupt fundamental neuronal processes. This guide will delve into the known and hypothesized mechanisms of α-chaconine's neurotoxic action.

Quantitative Data on the Biological Activity of Alpha-Chaconine

Quantitative assessment of the toxicity of α-chaconine is crucial for understanding its potency and for designing relevant experimental models. The following tables summarize the available quantitative data. It is important to note that much of the in vitro data has been generated using cancer cell lines, and further studies on neuronal cell lines and primary neurons are warranted.

Table 1: In Vitro Cytotoxicity of Alpha-Chaconine

| Cell Line | Assay | Endpoint | IC50 / Effect Concentration | Exposure Time | Reference |

| Mouse Small Intestinal Epithelial Cells | MTT | Cell Proliferation | Significant decrease at 0.4 and 0.8 µg/mL | 24, 48, 72 hours | [5] |

| Mouse Small Intestinal Epithelial Cells | LDH Release | Cytotoxicity | Significant increase at 0.4 and 0.8 µg/mL | 24, 48, 72 hours | [5] |

| C6 Rat Glioma Cells | WST-1, LDH | Cytotoxicity | Synergistic effect with α-solanine at µM concentrations | 30 minutes | [6] |

| HT-29 Human Colon Cancer Cells | Flow Cytometry | Apoptosis | Time- and concentration-dependent increase | Not specified | |

| RL95-2 Endometrial Cancer Cells | SRB | Cell Viability | IC50: 4.72 µM | 24 hours | |

| Tenebrio molitor myocardium | Microdensitometry | Cardioinhibition | IC50: 7.48 x 10⁻⁷ M | Not specified | [7] |

Table 2: In Vivo Acute Toxicity of Alpha-Chaconine

| Species | Route of Administration | LD50 / Lethal Dose | Reference |

| Mouse | Intraperitoneal (i.p.) | 19.2 - 27.5 mg/kg | [8] |

| Rat | Intraperitoneal (i.p.) | 84 mg/kg | [8] |

| Syrian Golden Hamster | Oral gavage | Doses from 75 mg/kg were potentially lethal within 4-5 days | [9] |

Known and Hypothesized Mechanisms of Neurotoxicity

The neurotoxic effects of α-chaconine are believed to be multifactorial, involving the disruption of several key cellular processes.

Acetylcholinesterase Inhibition

One of the primary established mechanisms of α-chaconine's neurotoxicity is its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neuronal excitotoxicity.[3] This can manifest as a range of neurological symptoms.[8]

Membrane Disruption and Ion Channel Modulation

Alpha-chaconine, as a saponin, possesses amphipathic properties that allow it to interact with and disrupt cell membranes. This can lead to increased membrane permeability and a loss of cellular integrity.[6] Studies on rat glioma cells have shown that α-chaconine can cause rapid plasma membrane damage.[6] This disruption can affect ion gradients crucial for neuronal function, including the maintenance of the membrane potential and the propagation of action potentials. Furthermore, there is evidence to suggest that glycoalkaloids can modulate the activity of ion channels, such as L-type calcium channels, which could contribute to their neurotoxic effects.[7]

Induction of Apoptosis

Alpha-chaconine has been shown to induce apoptosis in various cell types, and this is a likely contributor to its neurotoxic effects.[5] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Mitochondrial Dysfunction: Alpha-chaconine may induce mitochondrial dysfunction by altering the mitochondrial membrane potential and increasing the production of reactive oxygen species (ROS). This can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

-

Caspase Activation: The release of cytochrome c can trigger the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Caspase-3 is a key executioner caspase that has been shown to be activated in response to α-chaconine in some cell types.

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for cell survival. Alpha-chaconine may shift this balance towards apoptosis by upregulating Bax and/or downregulating Bcl-2.

Modulation of Signaling Pathways

Several signaling pathways have been implicated in the cellular response to α-chaconine, although their specific roles in neurotoxicity are still under investigation.

-

NF-κB Signaling: The transcription factor NF-κB is a key regulator of inflammation, cell survival, and apoptosis. Studies have shown that α-chaconine can activate the NF-κB signaling pathway, which could have context-dependent effects, either promoting cell survival or contributing to cell death. In the context of neuroinflammation, chronic activation of NF-κB can be detrimental.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including stress responses and apoptosis. While direct evidence in neuronal cells is lacking, it is plausible that α-chaconine could modulate MAPK signaling, contributing to its neurotoxic effects.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neurotoxic effects of α-chaconine. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Cell Culture

-

Neuronal Cell Lines: SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma) are commonly used cell lines for neurotoxicity studies. They can be maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics. Differentiation into a more mature neuronal phenotype can be induced by treatment with agents such as retinoic acid (for SH-SY5Y) or nerve growth factor (for PC12).

-

Primary Neurons: Primary cortical or hippocampal neurons can be isolated from embryonic rodents. These cultures provide a more physiologically relevant model but are more challenging to maintain.

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and/or differentiate.

-

Treatment: Treat the cells with a range of concentrations of α-chaconine for the desired exposure time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value.

Assessment of Apoptosis (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat neuronal cells with α-chaconine as described above.

-

Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Necrotic cells: Annexin V-negative, PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers.

-

Cell Treatment: Treat neuronal cells with α-chaconine.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Fluorescence Measurement: Measure the red fluorescence (excitation ~585 nm, emission ~590 nm) and green fluorescence (excitation ~514 nm, emission ~529 nm) using a fluorescence microscope or a plate reader.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Intracellular Calcium Imaging

This technique allows for the real-time monitoring of changes in intracellular calcium concentration ([Ca²⁺]i).

-

Cell Loading: Load neuronal cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye in a suitable buffer.

-

Baseline Measurement: Acquire baseline fluorescence images before adding α-chaconine.

-

Treatment and Imaging: Add α-chaconine to the cells and continuously record fluorescence images over time using a fluorescence microscope equipped with a calcium imaging system.

-

Data Analysis: Analyze the changes in fluorescence intensity over time to determine the effect of α-chaconine on [Ca²⁺]i. An increase in fluorescence indicates a rise in intracellular calcium.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Hypothesized signaling pathways of α-chaconine-induced neurotoxicity.

References

- 1. Frontiers | α-Chaconine Affects the Apoptosis, Mechanical Barrier Function, and Antioxidant Ability of Mouse Small Intestinal Epithelial Cells [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. α-Chaconine Facilitates Chondrocyte Pyroptosis and Nerve Ingrowth to Aggravate Osteoarthritis Progression by Activating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Solanaceae glycoalkaloids: α-solanine and α-chaconine modify the cardioinhibitory activity of verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Synergistic Toxic Effects of Alpha-Chaconine and Alpha-Solanine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-chaconine and alpha-solanine, two steroidal glycoalkaloids predominantly found in potatoes (Solanum tuberosum), are well-documented for their cytotoxic properties. While individually potent, their combined application exhibits a significant synergistic effect, leading to a more pronounced toxicological impact, particularly on cancer cell lines. This technical guide provides a comprehensive overview of the synergistic toxicity of α-chaconine and α-solanine, with a focus on their mechanisms of action, quantitative cytotoxic data, detailed experimental protocols for assessing their effects, and visualizations of the key molecular pathways involved. The primary mechanism of their synergistic cytotoxicity is the rapid disruption of the cell membrane, a process initiated by the interaction of the glycoalkaloids with membrane cholesterol. Furthermore, these compounds have been shown to modulate critical intracellular signaling pathways, including the PI3K/Akt and NF-κB pathways, contributing to their overall cytotoxic and anti-cancer potential. Understanding the nuances of this synergistic relationship is paramount for researchers in toxicology, pharmacology, and oncology seeking to harness the therapeutic potential or mitigate the toxic risks of these natural compounds.

Data Presentation: Comparative Cytotoxicity

The synergistic cytotoxic effect of α-chaconine and α-solanine is most pronounced when they are combined in a 1:1 ratio.[1][2] This potentiation is evident when comparing the 50% inhibitory concentrations (IC50) of the individual glycoalkaloids with that of their combination. The following table summarizes the available quantitative data on the cytotoxicity of α-chaconine, α-solanine, and their synergistic mixture. It is important to note that direct comparison across different studies can be challenging due to variations in cell lines and experimental conditions.

| Compound/Mixture | Cell Line | IC50 (µM) | Reference |

| α-Chaconine | RL95-2 (Endometrial Cancer) | 4.72 | [3] |

| α-Solanine | RL95-2 (Endometrial Cancer) | 26.27 | [3] |

| α-Chaconine | Chinese Hamster Ovary (CHO) | 3.55 (µg/mL) | [4] |

| α-Solanine | Chinese Hamster Ovary (CHO) | 13.8 (µg/mL) | [4] |

| α-Chaconine + α-Solanine (1:1) | Chinese Hamster Ovary (CHO) | 2.4 (µg/mL) | [4] |

Note: The IC50 values are highly dependent on the specific cell line and the experimental conditions employed.

Mechanisms of Synergistic Toxicity

The primary mechanism underlying the synergistic cytotoxicity of α-chaconine and α-solanine is the rapid and extensive disruption of the plasma membrane.[1][2] This process is significantly more potent than the additive effect of the individual compounds and is heavily reliant on the presence of cholesterol in the cell membrane. The proposed mechanism involves a multi-step process:

-

Insertion: The lipophilic aglycone (solanidine) portion of both α-chaconine and α-solanine inserts into the phospholipid bilayer of the cell membrane.

-

Complex Formation: Once inserted, the glycoalkaloids form complexes with membrane cholesterol in a 1:1 stoichiometry.

-

Membrane Reorganization and Pore Formation: The formation of these glycoalkaloid-cholesterol complexes leads to a reorganization of the membrane architecture, resulting in the formation of pores and a subsequent loss of membrane integrity. This leads to the leakage of intracellular components and ultimately, cell death.

The sugar moieties of both glycoalkaloids are crucial for this membrane-disrupting activity, as the aglycone solanidine (B192412) alone does not induce rapid cell lysis. The synergistic effect is believed to arise from the specific interactions and packing of the two different trisaccharide chains of α-chaconine and α-solanine when they are in close proximity within the membrane, leading to a more efficient disruption of the lipid bilayer.

Beyond direct membrane damage, α-chaconine and α-solanine have been shown to modulate key intracellular signaling pathways involved in cell survival, proliferation, and inflammation. Individually, α-chaconine has been reported to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell growth and survival. Both α-chaconine and α-solanine can also impact the NF-κB signaling pathway, a key player in the inflammatory response and cell survival. The combined effect of these actions on multiple pathways likely contributes to their potent synergistic cytotoxicity.

Experimental Protocols

To assess the synergistic cytotoxic effects of α-chaconine and α-solanine, several key in vitro assays are commonly employed. These include methods to evaluate cell viability, membrane integrity, and metabolic activity.

WST-1 Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells as an indicator of cell viability. The tetrazolium salt WST-1 is cleaved by mitochondrial dehydrogenases in metabolically active cells to form a soluble formazan (B1609692) dye.

-

Materials:

-

WST-1 reagent

-

96-well microplates

-

Cell culture medium

-

Test compounds (α-chaconine, α-solanine, and their mixtures)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of α-chaconine, α-solanine, and their 1:1 mixture in cell culture medium.

-